An In-Depth Technical Guide to the Synthesis and Purification of Chromoionophore II
An In-Depth Technical Guide to the Synthesis and Purification of Chromoionophore II
This guide provides a comprehensive overview of the synthesis and purification of Chromoionophore II, a sophisticated analytical reagent crucial for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to offer not just procedural steps, but a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible outcome.
Introduction: The Significance of Chromoionophore II
Chromoionophore II, systematically named 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine, is a highly specialized phenoxazine derivative.[1][2][3] Its unique molecular architecture, featuring a proton-responsive benzo[a]phenoxazine core coupled with a lipophilic ionophore-like side chain, makes it an invaluable tool in the development of ion-selective optical sensors (optodes). These sensors are pivotal for the quantitative determination of ion activities, such as Na⁺ and Ca²⁺, in various biological and chemical systems.[2][3] The chromoionophore's utility in drug discovery and development stems from its ability to facilitate the creation of robust assays for monitoring ion fluxes across cellular membranes, a key process in numerous physiological and pathological pathways.
Molecular Profile of Chromoionophore II
| Property | Value | Reference(s) |
| CAS Number | 136499-31-5 | [1][3] |
| Molecular Formula | C₄₆H₅₉N₃O₅ | [1][3] |
| Molecular Weight | 733.98 g/mol | [1][3] |
Strategic Approach to Synthesis
The synthesis of Chromoionophore II is a multi-step process that can be logically divided into three main stages:
-
Synthesis of the Chromophoric Core: Preparation of the 9-(dimethylamino)benzo[a]phenoxazin-5-imine, the light-absorbing and pH-sensitive part of the molecule.
-
Synthesis of the Lipophilic Side Chain: Construction of the 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline, which provides the ion-carrying functionality and ensures membrane compatibility.
-
Final Condensation and Purification: Coupling of the chromophoric core with the lipophilic side chain to yield the final product, followed by rigorous purification.
This modular approach allows for the careful control of each synthetic step and facilitates the purification of intermediates, which is critical for achieving a high-purity final product.
Synthesis of the Chromophoric Core: 9-(dimethylamino)benzo[a]phenoxazin-5-imine
The benzo[a]phenoxazine core is analogous to the well-known Nile Blue and Nile Red dyes. Its synthesis is typically achieved through the acid-catalyzed condensation of a nitrosophenol derivative with a naphthol derivative.[4][5]
Synthesis of 5-(dimethylamino)-2-nitrosophenol (Intermediate 1)
The first key intermediate is 5-(dimethylamino)-2-nitrosophenol. This is prepared by the nitrosation of 3-(dimethylamino)phenol.
-
Reaction Principle: The nitrosation of phenols is an electrophilic aromatic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and an acid, attacks the electron-rich phenol ring. The dimethylamino group is a strong activating group, directing the substitution to the ortho and para positions. In this case, the para position to the hydroxyl group is targeted.
Step-by-Step Protocol:
-
Dissolve 3-(dimethylamino)phenol in a suitable acidic medium, such as dilute hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the low temperature.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C.
-
The product, 5-(dimethylamino)-2-nitrosophenol, will precipitate out of the solution.[6]
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Condensation to form 9-(dimethylamino)benzo[a]phenoxazin-5-imine (Intermediate 2)
Intermediate 1 is then condensed with 1-naphthylamine in the presence of an acid catalyst to form the tricyclic benzo[a]phenoxazine core.
-
Reaction Principle: This reaction is a classic synthesis of phenoxazine dyes. The acid protonates the nitroso group, making it a better electrophile. The nucleophilic amine of 1-naphthylamine then attacks the nitroso group, and a series of condensation and cyclization reactions ensue, ultimately forming the stable aromatic phenoxazine ring system.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 5-(dimethylamino)-2-nitrosophenol (Intermediate 1) and 1-naphthylamine in a suitable solvent like ethanol or acetic acid.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
The crude 9-(dimethylamino)benzo[a]phenoxazin-5-imine (Intermediate 2) will precipitate.
-
Collect the product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography.
Synthesis of the Lipophilic Side Chain: 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline
The synthesis of this complex side chain is a multi-step process involving esterification and amide bond formation.
Synthesis of Intermediate 3: Esterification of a Dicarboxylic Acid Monoester
The synthesis begins with a long-chain dicarboxylic acid monoester, which is then further esterified.
-
Reaction Principle: The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.[7][8][9] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used.
Step-by-Step Protocol:
-
React a suitable long-chain dicarboxylic acid (e.g., a C10 dicarboxylic acid) with a protecting group to form a monoester.
-
The resulting monoester carboxylic acid is then reacted with a long-chain alcohol (e.g., a C10 alcohol) under Fischer esterification conditions (e.g., refluxing in the alcohol with a catalytic amount of sulfuric acid) to form a diester with a terminal hydroxyl group.
-
Alternatively, a more direct approach would be to use a pre-formed long-chain hydroxy-ester and react it with a dicarboxylic acid anhydride.
Synthesis of Intermediate 4: Coupling with 4-Nitrophenylacetic Acid
The terminal hydroxyl group of Intermediate 3 is then coupled with 4-nitrophenylacetic acid.
-
Reaction Principle: This can be achieved through another esterification reaction, or for better control and higher yields, by converting the 4-nitrophenylacetic acid to its more reactive acyl chloride derivative followed by reaction with the alcohol (Intermediate 3) in the presence of a non-nucleophilic base like pyridine.
Step-by-Step Protocol:
-
Convert 4-nitrophenylacetic acid to 4-nitrophenylacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
In a separate flask, dissolve Intermediate 3 in a dry, aprotic solvent (e.g., dichloromethane or THF) and add a base (e.g., pyridine or triethylamine).
-
Slowly add the 4-nitrophenylacetyl chloride to the solution of Intermediate 3 at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and evaporate the solvent to obtain the crude nitro-compound (Intermediate 4).
Reduction to form the Aniline Derivative (Intermediate 5)
The final step in the side chain synthesis is the reduction of the nitro group to an amine.
-
Reaction Principle: The reduction of an aromatic nitro group to an aniline is a common and well-established transformation.[1][10] Various reducing agents can be employed, such as catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl or Fe/HCl).
Step-by-Step Protocol:
-
Dissolve the nitro-compound (Intermediate 4) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr hydrogenator or using a balloon filled with hydrogen gas until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the desired aniline derivative, 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline (Intermediate 5).
Final Condensation and Purification of Chromoionophore II
The final step is the condensation of the chromophoric core (Intermediate 2) with the lipophilic aniline side chain (Intermediate 5).
-
Reaction Principle: This is a condensation reaction where the aniline derivative displaces the imine group on the phenoxazine core, forming a new imine linkage. This reaction is typically carried out under acidic conditions to activate the phenoxazin-5-imine for nucleophilic attack.
Step-by-Step Protocol:
-
In a suitable solvent such as toluene or ethanol, dissolve equimolar amounts of 9-(dimethylamino)benzo[a]phenoxazin-5-imine (Intermediate 2) and 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)aniline (Intermediate 5).
-
Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction to drive the equilibrium towards the product.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and proceed with purification.
Purification of Chromoionophore II
The purification of the final product is critical to its performance as a selective ionophore. Due to its large, hydrophobic nature and its dye-like properties, a multi-step purification strategy is recommended.
Column Chromatography
-
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent).[2][11][12] For a hydrophobic molecule like Chromoionophore II, a normal-phase silica gel column is appropriate.
-
Procedure:
-
The crude product is dissolved in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane) and loaded onto a silica gel column.
-
The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
Recrystallization
-
Principle: Recrystallization is a powerful technique for purifying solid organic compounds.[13][14][15] It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
-
Procedure:
-
The partially purified product from column chromatography is dissolved in a minimum amount of a hot solvent in which it is highly soluble.
-
The solution is then allowed to cool slowly. As the solution cools, the solubility of the Chromoionophore II decreases, and it crystallizes out, leaving the more soluble impurities in the solution.
-
The pure crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly. A suitable solvent system might be a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or methanol).
-
Characterization
The identity and purity of the synthesized Chromoionophore II must be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of the final product and its intermediates.[16][17][18] The spectra should be consistent with the expected chemical shifts and coupling patterns for all protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[16][18]
-
Thin Layer Chromatography (TLC): TLC is used throughout the synthesis and purification process to monitor reaction progress and assess the purity of the product. A single spot on the TLC plate in multiple solvent systems is a good indicator of high purity.
Visualization of Synthetic and Purification Workflows
Synthesis Pathway of Chromoionophore II
Caption: Proposed synthetic pathway for Chromoionophore II.
Purification Workflow for Chromoionophore II
Caption: General purification workflow for Chromoionophore II.
Conclusion
The synthesis and purification of Chromoionophore II is a challenging yet rewarding endeavor for the experienced synthetic chemist. A thorough understanding of the underlying chemical principles, coupled with meticulous execution of the experimental procedures, is paramount for success. This guide provides a robust framework for the production of high-purity Chromoionophore II, a critical component in the advancement of ion-selective sensing technologies and a valuable tool in the multifaceted field of drug discovery.
References
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link][7]
-
Le, T. C., & Govaerts, C. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463.[16]
-
Hornum, M., Mulberg, M. W., Szomek, M., Reinholdt, P., Brewer, J. R., Wüstner, D., Kongsted, J., & Nielsen, P. (2021). Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties. The Journal of Organic Chemistry, 86(2), 1471–1488.[4]
-
Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link][13]
-
Singh, R., Kau, R., & Singh, K. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology, 4(2), 48-52.[19]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link][8]
-
Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7796.[17]
-
Hornum, M., Mulberg, M. W., Szomek, M., Reinholdt, P., Brewer, J. R., Wüstner, D., Kongsted, J., & Nielsen, P. (2020). Supporting Information Substituted 9-diethylaminobenzo[a]phenoxazin-5-ones (Nile Red analogs): synthesis and photophysical properties. DOI.[5]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][20]
-
Column Chromatography. (n.d.). Purification of Dyes, Dye Intermediates, Alkaloids Steroids, Liquids, Amino Acids, Hormones, Aliphat. Retrieved from [Link][21]
-
Albert, K. (2002). NMR as a Chromatography Detector. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd.[18]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][22]
-
Takagaki, A., I-imura, S., & Hayashi, S. (2011). Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. Industrial & Engineering Chemistry Research, 50(12), 7233–7236.[23]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037.[24]
-
Rocha, M. A., & Teixeira, J. A. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 92(11), 2822–2829.[25]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link][11]
-
Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link][14]
-
PubChem. (n.d.). 5-Dimethylamino-2-nitrosophenol. Retrieved from [Link][6]
-
G, S., & S, A. (2015). Direct Esterification of Long Chain Acids and Long Chain Alcohols. ResearchGate.[26]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link][27]
-
Wikipedia. (2023, November 17). 4-Aminoacetanilide. Retrieved from [Link][10]
-
University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link][28]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pwista.com [pwista.com]
- 3. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Dimethylamino-2-nitrosophenol | C8H10N2O2 | CID 85591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recrystallization [sites.pitt.edu]
- 16. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. hepatochem.com [hepatochem.com]
- 21. column-chromatography.com [column-chromatography.com]
- 22. Amide synthesis by acylation [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Home Page [chem.ualberta.ca]
